The spatial arrangement of these groups, influenced by factors like steric hindrance and electronic effects, can significantly impact the biological activity of the compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the three-dimensional structures and conformational preferences of these molecules [, , , ].
Some studies have explored the potential of these compounds as α-glucosidase inhibitors for diabetes management []. Compound 7f, a phenoxy-biscoumarin-N-phenylacetamide derivative, exhibited potent inhibitory activity against α-glucosidase. Molecular modeling and dynamic simulation studies suggested that this compound acts as a competitive inhibitor, binding to the active site of the enzyme [].
Furthermore, docking studies of 2,3‐dihydroquinazolin‐4(1H)‐one derivatives, which share structural similarities with aryloxy-N-phenylacetamides, suggested that their anticonvulsant effects may be mediated through interactions with the GABAA receptor [].
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4